molecular formula C22H18N2NaO11S3 B1221448 Reactive Blue 19 CAS No. 2580-78-1

Reactive Blue 19

Cat. No.: B1221448
CAS No.: 2580-78-1
M. Wt: 605.6 g/mol
InChI Key: GRENEBQOOSLMQM-UHFFFAOYSA-N
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Description

Reactive Blue 19 is a synthetic dye belonging to the anthraquinone class. It is widely used in the textile industry for dyeing cotton and other cellulosic fibers due to its excellent dyeing properties, including high color fastness and vibrant hue. This compound is known for its stability and resistance to fading, making it a popular choice for industrial applications .

Mechanism of Action

Target of Action

Reactive Blue 19 (RB19) is an anthraquinone dye that is widely used in the textile industry . The primary targets of RB19 are the dye-decolorizing peroxidases (DyPs), a new superfamily of heme-containing peroxidases . These enzymes have been found to decolorize different kinds of dyes, especially anthraquinone dyes efficiently .

Mode of Action

RB19 interacts with its target, the DyPs, through a process of decolorization. In a study, a purified recombinant Thermobifida fusca DyP (TfuDyP) in E. coli BL21 (DE3) was used to treat RB19 . The reaction intermediates analyzed by ultra-performance liquid chromatography/mass spectroscopy (UPLC–MS) indicated the initial site of TfuDyP attack on RB19 .

Biochemical Pathways

The biochemical pathways involved in the action of RB19 are primarily related to the decolorization process. The decolorization of RB19 by DyPs leads to the formation of degradation intermediates . These intermediates, identified by GCMS analysis, include oxalic acid, indene-1,3-dione, and hydroquinone .

Pharmacokinetics

It’s known that rb19 is a stable compound that can persist in the environment for a long time due to its anthraquinone structure .

Result of Action

The result of RB19’s action is the decolorization of the dye, which is an important step in the treatment of textile industry wastewater . Both rb19 and its incomplete degradation products have been found to inhibit the growth of bacillus subtilis , indicating potential toxicity.

Action Environment

The action of RB19 is influenced by various environmental factors. For instance, the decolorization efficiency of RB19 could reach up to 98% within 48 hours in the presence of tea residue . The process is efficient in wide ranges of pH values (5.0–9.0), temperatures (30–40 °C), and initial dye concentrations (50–500 mg L−1) under the activation of tea residue .

Biochemical Analysis

Biochemical Properties

Reactive Blue 19 plays a significant role in biochemical reactions, particularly in the context of dye-decolorizing peroxidases (DyPs). These enzymes, which belong to a novel superfamily of heme-containing peroxidases, catalyze the oxidation of this compound. The interaction between this compound and DyPs involves the oxidation of the dye, leading to its decolorization. This interaction is crucial for the biodegradation of this compound in wastewater treatment processes .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In bacterial cells, such as Bacillus subtilis, this compound and its degradation products can inhibit cell growth. This inhibition is likely due to the toxic effects of the dye and its intermediates on cellular metabolism and gene expression . Additionally, this compound can interfere with cell signaling pathways, leading to altered cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with dye-decolorizing peroxidases. These enzymes catalyze the oxidation of this compound, resulting in the formation of degradation products. The initial site of attack by the enzyme on this compound has been identified through ultra-performance liquid chromatography/mass spectrometry (UPLC-MS) analysis . This interaction leads to the breakdown of the dye molecule, reducing its toxicity and color intensity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are influenced by factors such as pH, temperature, and the presence of oxidizing agents. Studies have shown that the half-life of this compound can be significantly reduced through advanced oxidation processes, such as ozonation and UV irradiation . Long-term exposure to this compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the dye may not exhibit significant toxicity. At higher doses, this compound can cause adverse effects, including oxidative stress and cellular damage. Studies have shown that high concentrations of this compound can lead to toxic effects in aquatic organisms, highlighting the importance of monitoring and regulating its use .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its biodegradation. The dye is metabolized by dye-decolorizing peroxidases, which catalyze its oxidation and breakdown into less toxic compounds. The metabolic pathways of this compound involve the formation of intermediate products, which are further degraded by microbial enzymes . These pathways are essential for the efficient removal of this compound from wastewater.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The dye can be taken up by cells through passive diffusion or active transport processes. Once inside the cell, this compound may interact with intracellular proteins and enzymes, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as pH and the presence of binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The dye may localize to specific organelles, such as mitochondria or lysosomes, where it can interact with organelle-specific proteins and enzymes. These interactions can influence the dye’s degradation and its impact on cellular processes . Understanding the subcellular localization of this compound is crucial for elucidating its biochemical effects and potential toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Reactive Blue 19 is synthesized through a series of chemical reactions starting from anthraquinone. The process involves sulfonation, nitration, and reduction steps to introduce the necessary functional groups. The final product is obtained by reacting the intermediate compounds with appropriate substituents under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactions are carried out under optimized conditions to ensure high yield and purity. The process typically includes steps such as:

Chemical Reactions Analysis

Types of Reactions: Reactive Blue 19 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce amines and other simpler organic compounds .

Scientific Research Applications

Reactive Blue 19 has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Reactive Blue 21
  • Reactive Blue 25
  • Reactive Blue 49

Comparison: Reactive Blue 19 is unique due to its specific anthraquinone structure, which provides superior dyeing properties compared to other similar compounds. It offers better color fastness and stability, making it a preferred choice in the textile industry. While other reactive blue dyes may have similar applications, this compound stands out for its efficiency and effectiveness in dyeing processes .

Properties

CAS No.

2580-78-1

Molecular Formula

C22H18N2NaO11S3

Molecular Weight

605.6 g/mol

IUPAC Name

disodium;1-amino-9,10-dioxo-4-[3-(2-sulfonatooxyethylsulfonyl)anilino]anthracene-2-sulfonate

InChI

InChI=1S/C22H18N2O11S3.Na/c23-20-17(37(29,30)31)11-16(18-19(20)22(26)15-7-2-1-6-14(15)21(18)25)24-12-4-3-5-13(10-12)36(27,28)9-8-35-38(32,33)34;/h1-7,10-11,24H,8-9,23H2,(H,29,30,31)(H,32,33,34);

InChI Key

GRENEBQOOSLMQM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)S(=O)(=O)CCOS(=O)(=O)O)S(=O)(=O)O)N.[Na]

melting_point

Decomposes at approximately 581° F (NTP, 1992)

2580-78-1

physical_description

Reactive blue 19 is a fine blue-black powder. (NTP, 1992)
DryPowde

Pictograms

Irritant

solubility

10 to 50 mg/mL at 70° F (NTP, 1992)

Synonyms

eactive blue 19
Remalzol brilliant blue R salt
Remazol Brilliant Blue R

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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